molecular formula C27H21F2N3O5 B12628918 C27H21F2N3O5

C27H21F2N3O5

Cat. No.: B12628918
M. Wt: 505.5 g/mol
InChI Key: QSOUOPFFXZGRBD-OHXFUWEMSA-N
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Properties

Molecular Formula

C27H21F2N3O5

Molecular Weight

505.5 g/mol

IUPAC Name

(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-5-[(4-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C27H21F2N3O5/c28-15-4-1-13(2-5-15)12-32-24(35)22-19(9-14-3-8-20(33)21(34)10-14)31-27(23(22)25(32)36)17-11-16(29)6-7-18(17)30-26(27)37/h1-8,10-11,19,22-23,31,33-34H,9,12H2,(H,30,37)/t19?,22-,23+,27?/m1/s1

InChI Key

QSOUOPFFXZGRBD-OHXFUWEMSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC(=C(C=C6)O)O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC(=C(C=C6)O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context .

Biological Activity

C27H21F2N3O5 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a distinct molecular structure that includes two fluorine atoms, which can enhance its lipophilicity and influence its interaction with biological membranes. The presence of nitrogen and oxygen atoms suggests potential for various interactions within biological systems, including hydrogen bonding and coordination with metal ions.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds with similar structural motifs demonstrated promising activity against the H5N1 virus, with reported inhibition rates exceeding 90% while maintaining low cytotoxicity levels. Specifically, derivatives such as 3-Cl-2-F showed an inhibition value of 91.2% against viral growth with a cytotoxicity value of only 79.3% .

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirus TargetInhibition (%)Cytotoxicity (%)
3-Cl-2-FH5N191.279.3
3,4-ClH5N19.72.4

This relationship between lipophilicity and antiviral activity suggests that modifications to the compound's structure can enhance its efficacy against viral targets.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. Research indicates that certain derivatives exhibit nanomolar IC50 values against several cancer types, including breast (MCF-7) and cervical (KB-V1) cancers. Notably, one derivative achieved IC50 values of 20 nM against KB-V1 cells, outperforming standard reference compounds .

Table 2: Anticancer Activity of this compound Derivatives

Cell LineIC50 (nM)Compound
MCF-720.1R = CH3
KB-V114R = CH3
KB-V120R = NO2

The mechanism of action appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The biological activity of this compound is largely attributed to its ability to modulate cellular pathways:

  • Antiviral Mechanism : The compound's antiviral efficacy is believed to stem from its ability to disrupt viral replication processes by altering membrane dynamics and inhibiting viral entry into host cells.
  • Anticancer Mechanism : The induction of ROS generation leads to oxidative stress in cancer cells, contributing to their apoptosis. Additionally, the compound may affect histone deacetylase (HDAC) activity, further influencing gene expression related to cell cycle regulation .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Antiviral Efficacy : A study demonstrated that modifications in substituents significantly impacted the antiviral activity against various strains of influenza viruses, suggesting a pathway for drug development targeting viral infections .
  • Cancer Cell Line Analysis : In vitro studies on multiple cancer cell lines revealed that specific derivatives not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis .

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